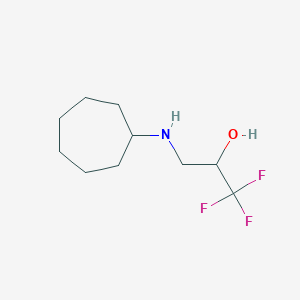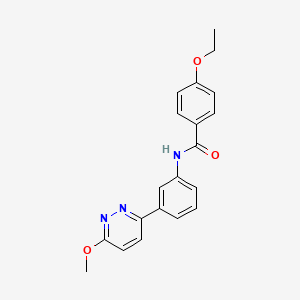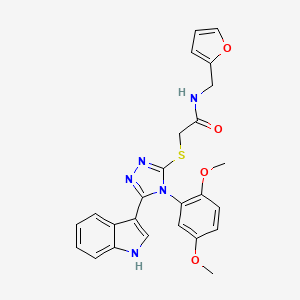
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol (CHAPT) is a cyclic, heterocyclic amine that has been studied for its potential applications in both scientific research and laboratory experiments. This molecule has been shown to possess a wide range of beneficial biochemical and physiological effects, as well as a number of advantages and limitations for laboratory use. In
科学研究应用
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In particular, this compound has been studied for its ability to act as an inhibitor of enzymes, including proteases and phosphatases, and as an agonist of G-protein coupled receptors. This compound has also been used in studies of gene expression and cell signaling pathways, as well as in studies of drug metabolism and pharmacology.
作用机制
The mechanism of action of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as proteases and phosphatases, by binding to their active sites and blocking their catalytic activity. In addition, this compound has been shown to act as an agonist of G-protein coupled receptors, likely by binding to their active sites and inducing a conformational change in the receptor that leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of beneficial biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of several enzymes, including proteases and phosphatases, and to act as an agonist of G-protein coupled receptors. In addition, this compound has been shown to modulate the expression of genes involved in cell signaling pathways, as well as to affect drug metabolism and pharmacology.
实验室实验的优点和局限性
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol has several advantages and limitations for laboratory experiments. On the one hand, this compound is relatively simple to synthesize and can be produced in a single reaction vessel using common laboratory reagents and equipment. On the other hand, this compound has been shown to possess a wide range of biochemical and physiological effects, which may make it difficult to control or predict its effects in laboratory experiments. In addition, this compound is a relatively new compound, and its mechanism of action is not yet fully understood, which may limit its usefulness in laboratory experiments.
未来方向
Given the potential applications of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol in scientific research and laboratory experiments, there are a number of potential future directions for further study. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as to identify additional potential applications of this compound. In addition, further studies could be conducted to explore the effects of this compound on gene expression and cell signaling pathways, as well as to identify potential new uses for this compound in drug metabolism and pharmacology. Finally, further research could be conducted to identify potential new methods for synthesizing this compound, as well as to explore the potential advantages and limitations of using this compound in laboratory experiments.
合成方法
The synthesis of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is a multi-step process that begins with the reaction of cycloheptanone and 3-methyl-3-nitroazetidine. This reaction produces an intermediate, which is then reacted with 1,1,1-trifluoropropan-2-ol to form this compound. The synthesis of this compound is a relatively simple process that can be completed in a single reaction vessel using common laboratory reagents and equipment.
属性
IUPAC Name |
3-(cycloheptylamino)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO/c11-10(12,13)9(15)7-14-8-5-3-1-2-4-6-8/h8-9,14-15H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBELEQRIKAOIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2850704.png)



![4-(1-benzyl-1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2850711.png)
![5-((2-chlorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2850715.png)
![[6-(1,1-Dioxothiazinan-2-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2850718.png)
![7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2850719.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopropylmethoxy)-4-fluorophenyl]amino}acetamide](/img/structure/B2850722.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2850725.png)
